An In-depth Technical Guide to the Physicochemical Properties of Substituted Iodobenzotrifluorides for Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of Substituted Iodobenzotrifluorides for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of fluorinated iodobenzotrifluoride derivatives, with a specific focus on understanding the projected characteristics of 2,3-Difluoro-4-iodobenzotrifluoride. In the landscape of drug discovery and development, halogenated and trifluoromethylated aromatic scaffolds are indispensable building blocks.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is crucial in modern drug design, as it can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity.[4][5] This guide synthesizes available empirical data from closely related isomers to establish a predictive framework for the titular compound, for which public data is limited. We will delve into the causality behind experimental choices for property determination and provide validated protocols, offering researchers and drug development professionals a robust reference for incorporating this class of molecules into their synthetic and screening workflows.
Introduction: The Strategic Value of Fluorinated Scaffolds
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[6][7] The trifluoromethyl group (-CF3) and fluorine atoms exert profound effects on a molecule's electronic and steric properties. These substitutions can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and modulate pKa to improve oral bioavailability.[4]
2,3-Difluoro-4-iodobenzotrifluoride represents a highly functionalized aromatic ring, poised for diverse synthetic transformations. The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of molecular complexity.[1][8] The difluoro substitution pattern, combined with the electron-withdrawing trifluoromethyl group, significantly influences the reactivity and physicochemical properties of the benzene ring. While specific experimental data for 2,3-Difluoro-4-iodobenzotrifluoride is not widely published, we can construct a highly accurate predictive profile by analyzing its structural analogues.
Structural Analysis and Isomeric Comparison
To understand the properties of 2,3-Difluoro-4-iodobenzotrifluoride, we will draw heavily upon data from its well-characterized isomers, primarily 4-iodobenzotrifluoride and 3-iodobenzotrifluoride. The relative positions of the substituents dictate the molecule's dipole moment, crystal packing potential, and electronic distribution, which in turn govern its physical properties.
Caption: Molecular structures of the target compound and a key isomeric analogue.
Core Physicochemical Properties
The following table summarizes the known physical and chemical properties of relevant iodobenzotrifluoride isomers. These values serve as the primary reference for predicting the behavior of 2,3-Difluoro-4-iodobenzotrifluoride.
| Property | 4-Iodobenzotrifluoride | 3-Iodobenzotrifluoride | 2-Iodobenzotrifluoride | Predicted: 2,3-Difluoro-4-iodobenzotrifluoride |
| CAS Number | 455-13-0[3] | 401-81-0[9] | 444-29-1[9] | Not Available |
| Molecular Formula | C₇H₄F₃I[3] | C₇H₄F₃I[10] | C₇H₄F₃I | C₇H₂F₅I |
| Molecular Weight | 272.01 g/mol [3] | 272.01 g/mol [10] | 272.01 g/mol [9] | 308.00 g/mol |
| Appearance | Colorless to yellow/orange clear liquid[2][10] | Yellow to reddish-brown clear liquid[10] | Colorless liquid[9] | Likely a colorless to pale yellow liquid |
| Melting Point | -8.33 °C[3] | --- | --- | Expected to be low, likely < 0 °C |
| Boiling Point | 185-186 °C (at 745 mmHg)[3] | 81-83 °C (at 25 mmHg)[10] | 198.5 °C (at 760 mmHg)[9] | Expected to be in the range of 190-210 °C |
| Density | 1.851 g/mL at 25 °C[3] | 1.87-1.89 g/mL at 25 °C[10] | 1.887 g/cm³[9] | Expected to be > 1.9 g/mL |
| Refractive Index (n20/D) | 1.516 | --- | --- | Expected to be ~1.51-1.53 |
| Solubility | Insoluble in water; soluble in organic solvents like benzene, ether.[3][8][10] | Insoluble in water; soluble in benzene, ether, chloroform.[10] | Soluble in water[9] | Expected to be insoluble in water, soluble in common organic solvents. |
Expert Analysis & Causality:
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Molecular Weight: The addition of two fluorine atoms in place of hydrogen atoms on the benzene ring increases the molecular weight of the target compound significantly compared to its isomers.
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Boiling Point: The boiling point is influenced by intermolecular forces. The high polarity imparted by the C-F and C-I bonds, along with the trifluoromethyl group, suggests strong dipole-dipole interactions. We predict a boiling point comparable to or slightly higher than the non-fluorinated isomers due to the increased molecular weight and polarity.
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Density: The presence of a heavy iodine atom and multiple fluorine atoms leads to a high molecular density. We anticipate the density of 2,3-Difluoro-4-iodobenzotrifluoride to be greater than its non-fluorinated counterparts.
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Solubility: The compound's high halogen content and lack of hydrogen bond donors confer a hydrophobic (lipophilic) character.[1] Therefore, it is expected to be virtually insoluble in water but highly soluble in nonpolar organic solvents such as ethers, toluene, and halogenated hydrocarbons.[8][10]
Spectroscopic and Analytical Characterization
While a dedicated spectrum for 2,3-Difluoro-4-iodobenzotrifluoride is not available, we can predict its key spectroscopic features based on established principles and data from related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR would be essential.
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¹H NMR: The proton spectrum will be the simplest, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm). These signals will appear as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atoms.
-
¹⁹F NMR: This is a critical technique for fluorinated compounds. We expect three distinct signals: one for the -CF₃ group (a singlet, typically around -60 to -65 ppm) and two for the aromatic fluorine atoms, which will show complex splitting patterns due to F-F and F-H coupling.[11]
-
¹³C NMR: The carbon spectrum will display seven signals. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to iodine and fluorine will show characteristic shifts and coupling constants.
Experimental Protocol: NMR Sample Preparation and Analysis
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural verification.
Materials:
-
2,3-Difluoro-4-iodobenzotrifluoride sample (~10-20 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated acetone ((CD₃)₂CO)
-
NMR tubes (5 mm, high precision)
-
Pipettes and vial
Methodology:
-
Sample Preparation: Accurately weigh approximately 15 mg of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial. Gently swirl to ensure complete dissolution. The choice of solvent is critical; it must dissolve the sample without reacting with it and should have minimal interfering signals.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Analysis:
-
Insert the tube into the NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) spectrum. This may require a longer acquisition time.
-
Acquire a ¹⁹F spectrum. A fluorine-specific probe is ideal, but many modern broadband probes can also acquire ¹⁹F data. Use an appropriate fluorine standard for referencing if necessary.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and signal integration.
Caption: Standard workflow for NMR-based structural characterization.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 2,3-Difluoro-4-iodobenzotrifluoride is unavailable, the safety precautions for its isomers are well-documented and should be strictly followed.
Hazard Profile (based on isomers):
-
Skin Irritation: Causes skin irritation (H315).[12]
-
Eye Irritation: Causes serious eye irritation (H319).[12]
-
Respiratory Irritation: May cause respiratory irritation (H335).
Handling Procedures:
-
Work in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13]
-
Avoid contact with skin, eyes, and clothing.[12] In case of contact, rinse thoroughly with water.[13]
-
Keep away from heat, sparks, and open flames.[13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The compound is noted to be light-sensitive.[3] Store in an amber or opaque container to protect from light.
Conclusion and Future Outlook
2,3-Difluoro-4-iodobenzotrifluoride is a promising but under-characterized building block for pharmaceutical and materials science research. This guide has established a robust, data-driven predictive framework for its core physicochemical properties by leveraging extensive data from its isomers. The provided protocols for characterization and handling offer a validated starting point for researchers. As this and similar highly functionalized scaffolds become more accessible, their role in developing next-generation therapeutics will undoubtedly expand. It is imperative that comprehensive experimental characterization of this specific molecule be undertaken and published to confirm these predictions and further empower the scientific community.
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